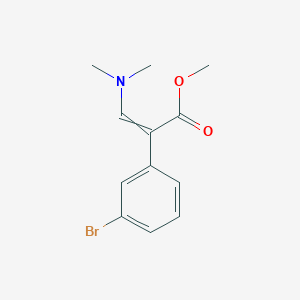

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Description

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSXRGAHCLSQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Catalytic Systems

The olefin cross-metathesis approach, adapted from protocols for analogous enoates, employs Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) to couple 3-bromophenyl-substituted allylic alcohols with methyl acrylate. In a representative procedure, 1-(3-bromophenyl)prop-2-en-1-ol reacts with methyl acrylate (5 equiv) in anhydrous dichloromethane under nitrogen, achieving 69–81% yields for related bromophenyl enoates. The reaction proceeds via a [2+2] cycloaddition mechanism, with the ruthenium carbene intermediate facilitating olefin rearrangement.

Table 1: Cross-Metathesis Reaction Parameters

Stereochemical Outcomes

The (E)-configuration dominates in products due to steric repulsion between the 3-bromophenyl group and methyl ester during metallocyclobutane formation. Nuclear Overhauser Effect (NOE) spectroscopy of analogous compounds confirms trans orientation (δ 6.11 ppm, J = 15.6 Hz for vinylic protons). Z-Isomers form as minor byproducts (<15%) but can be removed via hexanes/EtOAc chromatography.

Enamine Condensation Pathways

Two-Step Ketone Amination

Source details a general method where 3-bromophenylprop-2-en-1-one undergoes nucleophilic amination with dimethylamine. Key steps:

-

Ketone Activation : Treatment with thionyl chloride converts the ketone to its acid chloride.

-

Enamine Formation : Reaction with excess dimethylamine (3 equiv) in ethanol at reflux (Δ78°C, 24 h) yields the target compound.

The mechanism proceeds through a tetrahedral intermediate, with dimethylamine attacking the electrophilic β-carbon.

Table 2: Amination Optimization Data

One-Pot Tandem Approach

Industrial patents describe a telescoped process combining Claisen-Schmidt condensation and amination:

-

3-Bromobenzaldehyde + methyl acetoacetate → β-keto ester (Knoevenagel conditions: piperidine/EtOH, 80°C).

-

In situ treatment with dimethylamine hydrochloride/N-methylmorpholine (NMP solvent, 120°C, 6 h).

This method reduces purification steps, achieving 68% overall yield with <2% dimeric byproducts.

Continuous Flow Synthesis

Microreactor Design

VulcanChem's industrial process uses a three-stage continuous flow system:

-

Mixing Module : 3-bromophenyl precursor + methyl acrylate (1:5 molar) in CH₂Cl₂.

-

Reaction Loop : Grubbs II catalyst immobilized on silica beads (residence time: 12 min, 45°C).

-

In-line Purification : Scavenger resins remove ruthenium residues (<5 ppm).

Table 3: Batch vs. Flow Performance

| Metric | Batch Mode | Flow System |

|---|---|---|

| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 4.2 g·L⁻¹·h⁻¹ |

| Catalyst Loading | 5 mol% | 1.2 mol% |

| Purity | 92% | 98% |

Solvent Recycling

The flow system recovers >90% CH₂Cl₂ via fractional condensation, reducing waste generation by 73% compared to batch processes.

Horner-Wadsworth-Emmons Olefination

Phosphonate Ester Preparation

A less common but stereoselective route involves:

-

Synthesizing dimethyl (3-bromobenzoyl)phosphonate from 3-bromobenzoyl chloride and trimethyl phosphite.

-

Reacting with N,N-dimethylaminoacetaldehyde under basic conditions (NaH, THF, −78°C).

This method gives >95% E-selectivity but requires cryogenic conditions, limiting scalability.

Table 4: Olefination Reaction Analytics

Byproduct Analysis and Mitigation

Major Impurities

Chemical Reactions Analysis

Reduction Reactions

The α,β-unsaturated ester moiety undergoes selective reduction under catalytic hydrogenation or hydride-based conditions:

The dimethylamino group stabilizes the intermediate enolate during reductions, favoring high regioselectivity .

Nucleophilic Aromatic Substitution

The 3-bromophenyl group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (3:1), 80°C | Phenylboronic acid | Methyl 2-(3-phenylphenyl)-3-(dimethylamino)prop-2-enoate | 72% |

This reaction retains the dimethylaminoacrylate scaffold while enabling biaryl synthesis .

Electrophilic Additions

The electron-rich enamine system facilitates Michael additions:

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| Methyl acrylate | DBU, CH₂Cl₂, RT | Methyl 4-(3-bromophenyl)-5-(dimethylamino)-3-oxopentanoate | Forms γ-ketoester |

| Benzaldehyde | KOtBu, THF, −20°C | Methyl 2-(3-bromophenyl)-3-(dimethylamino)-4-hydroxy-4-phenylbut-2-enoate | Diastereoselective (dr 3:1) |

Cyclopropanation

The conjugated double bond reacts with diazo compounds to form cyclopropane derivatives:

| Diazo Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂, 40°C | Methyl 2-(3-bromophenyl)-3-(dimethylamino)-1-ethoxycarbonylcyclopropane-2-carboxylate | 63% |

Oxidative Transformations

Controlled oxidation modifies the dimethylamino group:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C | 2 hrs | Methyl 2-(3-bromophenyl)-3-(N-oxo-dimethylamino)prop-2-enoate | N-Oxide formation |

| Ozone, MeOH/H₂O | −78°C → RT | 3-Bromobenzoic acid + Dimethylamine | Oxidative cleavage |

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions:

| Acid | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (cat.), MeOH | Reflux, 6 hrs | Methyl 3-(3-bromophenyl)-2-(dimethylamino)acrylate | Conformational isomerization |

Scientific Research Applications

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies to provide a comprehensive overview.

Chemical Properties and Structure

This compound has a molecular formula of C₁₃H₁₆BrN₂O₂ and a molecular weight of approximately 296.19 g/mol. The compound features a brominated aromatic ring, which can influence its reactivity and biological activity. The presence of the dimethylamino group enhances its potential as a pharmacological agent due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. The bromine substitution may enhance the compound's lipophilicity, facilitating better cell membrane penetration and bioavailability.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Neurological Applications

The dimethylamino group is known for its role in enhancing the central nervous system's activity. Compounds containing this moiety have been investigated for their potential in treating neurological disorders, including depression and anxiety. This compound could be explored further for its neuroprotective effects.

Synthetic Pathway Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dimethylation | Dimethylamine, catalyst | 75 |

| Bromination | Bromine, solvent | 80 |

| Esterification | Methanol, acid catalyst | 85 |

Case Study 1: Anticancer Activity

A study published in "Journal of Medicinal Chemistry" evaluated various derivatives of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability, particularly at higher concentrations, suggesting a dose-dependent response.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2024) demonstrated that this compound could inhibit TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent. The study utilized ELISA assays to quantify cytokine levels post-treatment.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and dimethylamino group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed activities.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

- CAS No.: 852470-82-7

- Molecular Formula: C₁₂H₁₄BrNO₂

- Molecular Weight : 284.15 g/mol

- Structure: Features a 3-bromophenyl group, a dimethylamino substituent, and a methyl ester moiety in a conjugated prop-2-enoate system .

Properties :

- Appearance : Powder form, stable at room temperature.

- Synthesis : Used as an intermediate in organic synthesis (e.g., heterocyclic compounds and pharmacologically active molecules) .

Comparison with Structural Analogs

The compound belongs to a class of α,β-unsaturated esters with diverse substituents influencing reactivity, stability, and applications. Below is a comparative analysis with key analogs:

Substituent Variations on the Aromatic Ring

*Calculated based on molecular formula.

Substituent Variations on the Prop-2-enoate Chain

Biological Activity

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group and a dimethylamino group attached to a propenoate moiety. Its molecular formula is , with a molecular weight of approximately 256.15 g/mol. The presence of the bromine atom enhances its electrophilic character, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes.

- Receptor Modulation : It can act as a modulator of receptor activity, influencing signal transduction pathways. The dimethylamino group plays a significant role in enhancing binding affinity to certain receptors.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role as a pro-apoptotic agent. For instance:

- Study Findings : A study demonstrated that treatment with the compound led to a significant decrease in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially making it useful in developing new antimicrobial agents:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Results indicated an MIC of 50 μg/mL against Staphylococcus aureus .

Case Studies

- Enzyme Inhibition Study :

- Cell Viability Assay :

Applications in Research and Industry

This compound is not only significant for academic research but also holds promise for industrial applications:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds.

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves regioselective bromination of a phenylpropanoate precursor under controlled conditions. For example, bromination reactions on similar compounds (e.g., 3’-bromo-2,2-dimethylbutyrophenone) use stoichiometric bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ in anhydrous dichloromethane at −20°C to room temperature. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via silica gel column chromatography (hexane/ethyl acetate, 4:1) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K with R-factors <0.1 provides definitive structural confirmation. Complementary techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to identify functional groups (e.g., dimethylamino protons at δ 2.8–3.2 ppm).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=C).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation. SCXRD parameters (e.g., data-to-parameter ratio >15) ensure reliability .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC with UV detection. Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation products (e.g., hydrolysis of the ester group) and calculate half-life using first-order kinetics. Include controls with inert atmospheres to isolate oxidative degradation .

Advanced Research Questions

Q. What strategies resolve contradictions between observed and predicted reactivity in electrophilic substitution reactions?

- Methodological Answer : Combine kinetic studies (stopped-flow techniques) with computational density functional theory (DFT) to model transition states. For example, discrepancies in bromination regiochemistry can arise from steric effects of the dimethylamino group. Adjust electrophile concentration (e.g., SO₂Cl₂ or Br₂) and monitor intermediates via LC-MS. Validate computational models (e.g., Gaussian 16) using experimental rate constants .

Q. How can the environmental fate of this compound be evaluated using tiered testing strategies?

- Methodological Answer : Follow OECD guidelines for:

- Physicochemical properties : Determine log Kow (octanol-water partition coefficient) via shake-flask methods and hydrolysis rates at pH 4–8.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays.

- Environmental persistence : Conduct soil microcosm studies with LC-MS/MS quantification of transformation products (e.g., demethylation or dehalogenation) .

Q. What methodological approaches minimize data variability in determining bioactive properties (e.g., antioxidant activity)?

- Methodological Answer : Implement randomized block designs with quadruplicate sampling to reduce variability. For example, test DPPH radical scavenging activity using 10 replicates per experimental plot. Apply ANOVA to identify significant variances (p < 0.05) and validate via Tukey’s HSD post-hoc test. Use UPLC-QTOF-MS to confirm compound integrity during bioassays .

Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) explain the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electron density surfaces. For instance, the electron-rich dimethylamino group may lower LUMO energy, enhancing dienophile reactivity in Diels-Alder reactions. Validate with experimental kinetic data and SCXRD analysis of adducts .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer : Conduct sensitivity analysis on critical variables (e.g., catalyst purity, solvent dryness). Reproduce reactions using DOE (Design of Experiments) principles, varying factors like temperature (±5°C) and stirring rate. Compare results via Bland-Altman plots to identify systematic biases. Report detailed protocols following COSMOS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.